REACTION_SMILES
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[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][C:6](=[O:7])[N:8]1[CH:9]2[C:10]([S:15]([c:16]3[cH:17][cH:18][c:19]([CH3:20])[cH:21][cH:22]3)(=[O:23])=[O:24])=[CH:11][CH:12]1[CH2:13][CH2:14]2.[N:25]#[C:26][C:27]([N:28]=[N:29][C:30]([C:31]#[N:32])([CH3:33])[CH3:34])([CH3:35])[CH3:36].[cH:37]1[cH:38][cH:39][cH:40][cH:41][cH:42]1>>[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][C:6](=[O:7])[N:8]1[CH:9]2[CH:10]=[CH:11][CH:12]1[CH2:13][CH2:14]2
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Name
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Cc1ccc(S(=O)(=O)C2=CC3CCC2N3C(=O)OC(C)(C)C)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(S(=O)(=O)C2=CC3CCC2N3C(=O)OC(C)(C)C)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C#N)N=NC(C)(C)C#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccccc1
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Name
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Type
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product
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Smiles
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CC(C)(C)OC(=O)N1C2C=CC1CC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |